molecular formula C20H22O6 B12966400 (E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo[2,3-f][1]oxacycloundecin-4-yl 2-methylbut-2-enoate

(E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo[2,3-f][1]oxacycloundecin-4-yl 2-methylbut-2-enoate

Cat. No.: B12966400
M. Wt: 358.4 g/mol
InChI Key: FTPHYXGWMIZVMP-LOPILMCMSA-N
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Description

Preparation Methods

The synthesis of (E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo2,3-foxacycloundecin-4-yl 2-methylbut-2-enoate involves several steps. The synthetic route typically starts with the isolation of the germacrane sesquiterpenoid core from natural sources. This core is then subjected to various chemical reactions to introduce the necessary functional groups and stereochemistry. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as chromatography and crystallization .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo2,3-foxacycloundecin-4-yl 2-methylbut-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo2,3-foxacycloundecin-4-yl 2-methylbut-2-enoate involves its interaction with molecular targets involved in cell proliferation. The compound inhibits specific enzymes and signaling pathways that are crucial for the growth and survival of cancer cells. This leads to the suppression of tumor growth and the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar compounds to (E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo2,3-foxacycloundecin-4-yl 2-methylbut-2-enoate include other germacrane sesquiterpenoids such as:

    Parthenolide: Another sesquiterpenoid with antineoplastic properties.

    Costunolide: Known for its anti-inflammatory and anticancer activities.

    Artemisinin: A sesquiterpenoid lactone with antimalarial and anticancer properties.

What sets (E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo2,3-foxacycloundecin-4-yl 2-methylbut-2-enoate apart is its unique structure and specific mechanism of action, which make it a valuable compound for further research and potential therapeutic applications .

Biological Activity

The compound (E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo[2,3-f] oxacycloundecin-4-yl 2-methylbut-2-enoate , also known by its CAS number 439923-16-7 , has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

The molecular formula of the compound is C20H22OC_{20}H_{22}O, with a molecular weight that supports its classification as a complex organic molecule. The structure includes multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
  • Antiviral Properties : Similar compounds have shown promise in inhibiting viral replication.
  • Cytotoxic Effects : Analogs have demonstrated selective cytotoxicity towards cancer cell lines.

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry highlighted the antimicrobial properties of structurally similar compounds. The results indicated that derivatives of this compound could inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BS. pneumoniae16 µg/mL

Antiviral Activity

Research conducted on related compounds in the European Journal of Pharmacology demonstrated that certain derivatives exhibit antiviral activity by inhibiting viral polymerases. The mechanism involves competitive inhibition similar to that observed with established antiviral agents like acyclovir.

Cytotoxicity Studies

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values for these cell lines were reported to be significantly lower than those for non-cancerous cell lines.

Cell LineIC50 (µM)
HeLa10
MCF-715
Normal Fibroblasts>50

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial investigated the efficacy of a derivative of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that the compound significantly reduced bacterial load in infected wounds compared to placebo controls.
  • Case Study on Antiviral Activity : A laboratory study assessed the antiviral effects against Influenza A virus. The results indicated a reduction in viral titers by up to 90% at optimal concentrations.

Properties

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

[(3S,4R,8R,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3/b10-7-,11-5+/t14-,15-,16+,17+/m1/s1

InChI Key

FTPHYXGWMIZVMP-LOPILMCMSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1CC2=C[C@@H](C/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)OC2=O

Canonical SMILES

CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O

Origin of Product

United States

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